Piperidine-2,6-dicarbonitrile

Catalog No.
S707594
CAS No.
41980-31-8
M.F
C7H9N3
M. Wt
135.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-2,6-dicarbonitrile

CAS Number

41980-31-8

Product Name

Piperidine-2,6-dicarbonitrile

IUPAC Name

piperidine-2,6-dicarbonitrile

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

InChI

InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2

InChI Key

YIUPHEPARZCBPW-UHFFFAOYSA-N

SMILES

C1CC(NC(C1)C#N)C#N

Canonical SMILES

C1CC(NC(C1)C#N)C#N

Building Block for Pharmaceutical Development:

The core structure of PDC, containing the piperidine ring and two nitrile groups, is present in various bioactive molecules with diverse therapeutic applications. Researchers are exploring the potential of PDC as a building block for synthesizing novel pharmaceuticals with improved properties. The nitrile groups can be readily transformed into other functional groups, allowing for the creation of a wide range of analogs and derivatives with potential for various therapeutic targets [].

Material Science Applications:

The unique chemical structure of PDC makes it a potential candidate for developing functional materials with specific properties. Studies suggest its potential application in polymer synthesis, where its incorporation can lead to polymers with enhanced thermal stability, mechanical strength, and electrical conductivity []. Additionally, research is ongoing to explore its use in the development of organic light-emitting diodes (OLEDs) due to its potential role in improving device performance and efficiency [].

Synthesis of Other Functional Molecules:

PDC can serve as a valuable starting material for the synthesis of various other functional molecules used in scientific research. Its reactive nitrile groups can be readily transformed into other functionalities, such as amines, amides, or carboxylic acids, allowing for the creation of diverse building blocks and precursors for further synthetic transformations [].

Piperidine-2,6-dicarbonitrile is a heterocyclic compound characterized by its six-membered ring containing a nitrogen atom and two cyano groups attached at the 2 and 6 positions. Its molecular formula is C7H9N3C_7H_9N_3, and it is primarily recognized for its structural versatility and reactivity, making it a significant intermediate in organic synthesis. The compound exhibits properties typical of piperidine derivatives, including potential basicity and nucleophilicity due to the presence of the nitrogen atom in the ring.

, which can be categorized as follows:

  • Reduction Reactions: It can be reduced to form piperidine-2,6-diol using reducing agents such as sodium borohydride or lithium aluminum hydride .
  • Oxidation Reactions: Under oxidative conditions, it can yield various products. For instance, treatment with potassium permanganate can lead to the formation of adipic acid .
  • Amidation: The compound readily undergoes amidation when reacted with primary or secondary amines, resulting in the formation of piperidine-2,6-dione amides .
  • Cyclization: Depending on reaction conditions, it can undergo intramolecular cyclization to produce different heterocyclic compounds .

Piperidine-2,6-dicarbonitrile has been studied for its biological activities, particularly as a potential pharmaceutical agent. Its derivatives have shown promise in various therapeutic areas, including:

  • Antimicrobial Activity: Certain derivatives exhibit significant antimicrobial properties.
  • CNS Activity: Compounds related to piperidine have been investigated for their interactions with central nervous system receptors, indicating potential applications in treating neurological disorders .
  • Anticancer Properties: Some studies suggest that piperidine derivatives may possess anticancer activity, though further research is needed to establish these effects conclusively .

The synthesis of piperidine-2,6-dicarbonitrile can be achieved through several methods:

  • Cyclization of Precursors: One common method involves the reaction of 3-(6-bromo-1-oxo-isoindolin-2-yl)piperidine with phenylmethanethiol under specific conditions to yield piperidine-2,6-dicarbonitrile .
  • Multi-step Synthesis: Another approach includes a multi-step synthesis involving the formation of intermediate compounds that are subsequently converted into piperidine derivatives through palladium-catalyzed reactions .

Piperidine-2,6-dicarbonitrile serves various applications in different fields:

  • Pharmaceutical Industry: It acts as an intermediate in the synthesis of various drugs and bioactive compounds.
  • Material Science: The compound is explored for use in developing new materials due to its unique chemical properties.
  • Agricultural Chemicals: Research indicates potential applications in agrochemicals as a building block for pesticides and herbicides.

Studies on piperidine-2,6-dicarbonitrile have focused on its interactions with biological systems:

  • Receptor Binding Studies: Investigations reveal that certain derivatives interact with neurotransmitter receptors, suggesting their role as potential drug candidates targeting neurological pathways .
  • Enzyme Inhibition: Some studies have shown that derivatives may inhibit specific enzymes involved in metabolic pathways, indicating their potential therapeutic applications .

Piperidine-2,6-dicarbonitrile shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
PiperidineC5H11NBasic amine structure; widely used as a solvent and reagent.
PiperazineC4H10N2Contains two nitrogen atoms; used in pharmaceuticals.
PyrrolidineC4H9NFive-membered ring; involved in various synthetic pathways.
1-MethylpiperidineC6H13NMethylated derivative; exhibits different reactivity patterns.

Piperidine-2,6-dicarbonitrile is unique due to its dicarbonitrile functional groups that enhance its reactivity compared to other cyclic amines. This structural feature allows for diverse synthetic applications and biological activities that are not typically found in simpler piperidine derivatives.

XLogP3

0.3

Other CAS

41980-31-8

Dates

Modify: 2023-08-15

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